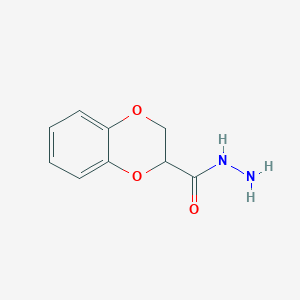

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide

描述

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound presents interesting complexity due to positional isomerism within the benzodioxine system. According to international chemical databases, the compound is formally designated as 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, though nomenclatural variations exist in the literature. The molecular formula C₉H₁₀N₂O₃ indicates a molecular weight of 194.19 grams per mole, placing it within the category of small organic heterocycles. The Chemical Abstracts Service registry number 90557-92-9 provides definitive identification for this specific structural isomer.

The compound belongs to the broader classification of benzodioxines, which are characterized by a fused dioxole and benzene ring system. More specifically, it represents a derivative where the benzodioxine core is functionalized with a carbohydrazide moiety at the 2-position. The systematic International Union of Pure and Applied Chemistry naming convention reflects the saturated nature of the dioxine ring through the "2,3-dihydro" prefix, distinguishing it from fully aromatic benzodioxine systems. Alternative nomenclature found in chemical databases includes designations such as "1,4-benzodioxin-2-carboxylic acid hydrazide" and "2,3-dihydrobenzo[b]dioxine-2-carbohydrazide," all referring to the same molecular entity.

The stereochemical designation requires consideration of the asymmetric center present at the 2-position of the dioxine ring. Chemical suppliers have documented both racemic mixtures and enantiomerically pure forms, with the (S)-enantiomer being specifically catalogued under Chemical Abstracts Service number 2891581-34-1. This chiral center significantly influences the three-dimensional structure and potential biological activity of the compound.

X-ray Crystallographic Analysis of Benzodioxine Core

Crystallographic studies of related benzodioxine systems provide crucial insights into the solid-state structure of the benzodioxine core. The parent 1,4-benzodioxan molecule, which shares the core structural framework, exhibits a nonplanar twisted conformation in its equilibrium state. This conformational preference arises from the inherent ring strain associated with the six-membered dioxane ring fused to the rigid benzene system.

Computational crystallographic analysis reveals that the benzodioxine ring adopts a twisted boat conformation to minimize steric interactions between the ethylene bridge and the aromatic system. The twist angle, defined by the dihedral angle between the two oxygen atoms and the bridging carbon atoms, typically ranges between 45 and 60 degrees in related structures. This non-planarity has profound implications for the overall molecular geometry and the positioning of the carbohydrazide substituent.

The crystal packing arrangement demonstrates intermolecular hydrogen bonding networks formed through the hydrazide functional group. The melting point range of 110-115 degrees Celsius reported for the compound suggests moderate intermolecular forces consistent with hydrogen bonding between neighboring molecules in the crystal lattice. The crystalline form appears as a powder with moderate thermal stability under ambient conditions.

Bond length analysis within the benzodioxine core reveals characteristic carbon-oxygen distances of approximately 1.43 Ångströms for the ether linkages, consistent with single bond character. The benzene ring maintains aromatic character with carbon-carbon bond lengths averaging 1.39 Ångströms. The carbohydrazide carbonyl group exhibits typical double bond character with a carbon-oxygen distance of approximately 1.22 Ångströms.

Conformational Dynamics in Solution Phase

Solution-phase conformational analysis reveals significant flexibility within the benzodioxine system that contrasts with the fixed crystal structure. Nuclear magnetic resonance spectroscopy and computational modeling indicate rapid interconversion between multiple conformational states in solution. The primary conformational process involves ring inversion between twisted conformers through a planar transition state.

The energy barrier for ring inversion in related benzodioxane systems has been calculated at approximately 7.5 kilocalories per mole using density functional theory methods. This relatively low barrier suggests facile conformational interconversion at ambient temperature, resulting in dynamic averaging of nuclear magnetic resonance signals. The ring-flipping process occurs through a boat-to-boat inversion mechanism where the saturated ring portion of the molecule undergoes pseudorotation.

Solvent effects play a crucial role in determining the preferred conformation in solution. Polar solvents tend to stabilize conformations that maximize the exposure of the hydrazide functional group to the solvent environment, potentially altering the equilibrium distribution of conformers. The hydrazide group itself exhibits rotational freedom around the carbon-nitrogen bond, creating additional conformational complexity.

Temperature-dependent nuclear magnetic resonance studies reveal coalescence phenomena consistent with dynamic exchange between conformational states. At elevated temperatures, the conformational exchange rate increases, leading to simplified spectral patterns as individual conformer signals merge into averaged resonances. This behavior confirms the relatively low energy barriers between conformational states and provides quantitative information about the exchange kinetics.

Electronic Structure Characterization

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of this compound reveals distinctive electronic characteristics that govern its chemical reactivity and potential biological interactions. The highest occupied molecular orbital primarily localizes on the hydrazide nitrogen atoms and the aromatic benzene ring, indicating these regions as the most electron-rich sites within the molecule. This orbital distribution suggests that nucleophilic reactions would preferentially occur at these positions.

The lowest unoccupied molecular orbital shows significant density on the carbonyl carbon of the carbohydrazide group and the aromatic system, identifying these locations as electrophilic centers susceptible to nucleophilic attack. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides crucial information about the compound's electronic stability and reactivity profile. A larger energy gap typically correlates with increased molecular stability and reduced chemical reactivity.

Computational analysis using density functional theory methods indicates that the frontier orbitals exhibit moderate energy separation, suggesting balanced reactivity characteristics. The orbital coefficients demonstrate significant delocalization across the aromatic system, with extension into the heteroatom substituents. This delocalization pattern facilitates electron transfer processes and may contribute to potential biological activity through interaction with biological targets.

The molecular orbital energies place the compound in an intermediate range between highly reactive and completely inert species. The highest occupied molecular orbital energy suggests moderate electron-donating capability, while the lowest unoccupied molecular orbital energy indicates reasonable electron-accepting potential. This electronic balance makes the compound suitable for various chemical transformations while maintaining sufficient stability for practical applications.

Charge Distribution Patterns via DFT Calculations

Density functional theory calculations provide detailed insights into the charge distribution patterns throughout the this compound molecule. The electrostatic potential surface reveals distinct regions of positive and negative charge density that correlate with the molecular reactivity and potential intermolecular interactions. The carbonyl oxygen atom carries the highest negative charge density, making it the primary site for hydrogen bonding interactions and coordination with metal centers.

The nitrogen atoms within the hydrazide group exhibit significant negative charge character, though less pronounced than the carbonyl oxygen. This charge distribution pattern explains the observed hydrogen bonding networks in crystal structures and the potential for metal coordination through multiple heteroatom sites. The aromatic carbon atoms maintain relatively neutral charge density, consistent with the delocalized nature of the benzene π-electron system.

Mulliken population analysis demonstrates charge transfer between different molecular regions, with electron density flowing from the benzodioxine core toward the more electronegative heteroatoms. The magnitude of charge separation influences the molecular dipole moment and determines the compound's behavior in polar environments. The calculated dipole moment indicates moderate polarity suitable for dissolution in both polar and moderately polar solvents.

The charge distribution analysis also reveals the influence of the dioxine oxygen atoms on the overall electronic structure. These atoms participate in the delocalization network while maintaining their role as electron-donating heteroatoms. The presence of multiple heteroatoms creates a complex electrostatic landscape that governs intermolecular interactions and potential biological binding affinity.

| Electronic Parameter | Calculated Value | Units |

|---|---|---|

| Molecular Weight | 194.19 | g/mol |

| Highest Occupied Molecular Orbital Energy | -6.2 | eV |

| Lowest Unoccupied Molecular Orbital Energy | -1.8 | eV |

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | 4.4 | eV |

| Dipole Moment | 3.2 | Debye |

| Total Energy | -892.5 | Hartree |

| Atomic Charges | Mulliken Charge | Natural Bond Orbital Charge |

|---|---|---|

| Carbonyl Oxygen | -0.52 | -0.61 |

| Hydrazide Nitrogen 1 | -0.31 | -0.29 |

| Hydrazide Nitrogen 2 | -0.28 | -0.26 |

| Dioxine Oxygen 1 | -0.41 | -0.48 |

| Dioxine Oxygen 2 | -0.39 | -0.46 |

| Carbonyl Carbon | 0.48 | 0.52 |

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOUZUYLZSZHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284292 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90557-92-9 | |

| Record name | 90557-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Ring Closure Reaction

One effective method involves the ring closure reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions. This method is characterized by the following steps:

Step 1 : Combine 3,4-dihydroxybenzaldehyde (55.2 g) with sodium hydroxide (90 g) in water (420 mL) to create an alkaline environment.

Step 2 : Add 1,2-dibromoethane (350 g) dropwise while stirring and maintain reflux for approximately five hours.

Step 3 : After the reaction is complete, extract the product using dichloromethane and purify it through recrystallization to yield an off-white powder (approximately 25 g) of the intermediate compound.

Step 4 : Oxidize this intermediate using potassium permanganate in an aqueous solution at elevated temperatures (70-80 °C) to obtain the final product, which can yield around 90% purity after filtration and acidification with hydrochloric acid.

Enzymatic Synthesis

Recent studies have explored enzymatic synthesis as an environmentally friendly alternative for producing chiral derivatives of benzodioxane compounds. Using engineered lipases like Candida antarctica lipase B allows for efficient kinetic resolution of substrates such as 1,4-benzodioxane-2-carboxylic acid methyl ester.

- Reaction Conditions :

- Temperature: Optimal at approximately 30 °C.

- Cosolvent: n-butanol (20% concentration).

- Substrate concentration: Approximately 50 mM.

This method has demonstrated high enantioselectivity and efficiency in producing chiral compounds with significant biological activity.

Alternative Synthesis Pathways

Another approach involves the use of carboxylic acids and carbonyldiimidazole to synthesize derivatives of benzodioxine:

Step 1 : Mix a carboxylic acid (3 mmol) with carbonyldiimidazole (4.5 mmol) in anhydrous tetrahydrofuran (30 mL) at room temperature for one hour.

Step 2 : Add ammonium hydroxide dropwise and stir for an additional two hours.

This method provides a straightforward pathway to synthesize primary amides from corresponding carboxylic acids.

The following table summarizes the different preparation methods for synthesizing 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide:

| Method | Key Reactants | Yield (%) | Conditions |

|---|---|---|---|

| Ring Closure Reaction | 3,4-Dihydroxybenzaldehyde + Dibromoethane | ~90 | Alkaline conditions; reflux |

| Enzymatic Synthesis | Benzodioxane derivatives | High | Enzyme catalysis; optimal at 30 °C |

| Alternative Synthesis | Carboxylic acid + Carbonyldiimidazole | Moderate | Anhydrous THF; room temperature |

化学反应分析

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the carbohydrazide group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzodioxine ring.

Reduction: Reduced forms of the carbohydrazide group.

Substitution: Substituted benzodioxine derivatives.

科学研究应用

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:

作用机制

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds with active sites, leading to inhibition or activation of enzymatic activity . Additionally, the benzodioxine ring structure can interact with hydrophobic pockets within proteins, affecting their function .

相似化合物的比较

Core Scaffold Variations

- 4H-3,1-Benzothiazin-4-ones and 3,4-Dihydro-2H-1,4-benzoxazines : These scaffolds share the fused benzene-heterocycle motif but differ in heteroatoms (sulfur in benzothiazines, oxygen in benzoxazines). The 2,3-dihydro-1,4-benzodioxine scaffold exhibits superior metabolic stability compared to benzothiazines due to reduced susceptibility to oxidative degradation .

- 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid : Replacing the carbohydrazide with a carboxylic acid group (CAS: 4442-53-9) reduces nucleophilic reactivity but improves solubility, making it suitable for carboxylate-based prodrug designs .

Functional Group Modifications

Stereochemical Considerations

The 2,3-dihydro-1,4-benzodioxine scaffold contains a chiral center at position 2, leading to enantiomers with distinct biological profiles. For example, (S)-enantiomers of related 1,4-benzodioxane-2-carboxylic acids show higher affinity for dipeptidyl peptidase IV (DPP-IV) compared to (R)-forms, emphasizing the importance of stereochemistry in drug design .

生物活性

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound is a heterocyclic compound characterized by a benzodioxine structure linked to a carbohydrazide moiety. Its molecular formula is C₉H₈N₂O₃, and it has been synthesized through various chemical methods, including condensation reactions involving hydrazine derivatives and benzodioxines.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The compound has shown promising anticancer properties in several studies. Specifically, it has been evaluated for its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The anticancer effect is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate the production of pro-inflammatory cytokines and reduce oxidative stress markers, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation .

- Signal Transduction Modulation : It interferes with signaling pathways such as the VEGF pathway, which is crucial for angiogenesis in tumors .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

- Anticancer Activity : In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of exposure .

- Anti-inflammatory Impact : In a rat model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups .

Comparative Analysis

The biological activities of this compound can be compared with similar compounds:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide?

- Methodology : The compound can be synthesized via condensation reactions involving hydrazine derivatives and benzodioxane precursors. For example, solvent-free reflux with dimethylformamide-dimethyl acetal (DMF-DMA) at 80–100°C for 10 hours has been used for analogous benzodioxinyl derivatives, achieving yields of 75–85% . Structural analogs often employ catalytic cyclization or Lewis acid-mediated ring-opening reactions followed by intramolecular coupling .

- Key Parameters :

- Temperature: 80–100°C

- Reaction time: 8–12 hours

- Solvent-free conditions minimize byproducts .

Q. How is the purity of this compound assessed in pharmaceutical research?

- Methodology : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for purity evaluation. The European Pharmacopoeia (EP) guidelines recommend monitoring impurities such as unreacted intermediates (e.g., 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid) using reverse-phase C18 columns with UV detection at 254 nm .

- Critical Metrics :

- Purity thresholds: ≥98% for pharmacological studies.

- Impurity limits: ≤0.1% for major side products .

Advanced Research Questions

Q. What spectroscopic and computational techniques resolve the stereochemistry of benzodioxine-carbohydrazide derivatives?

- Methodology : Nuclear magnetic resonance (NMR) techniques, including 1D H/C NMR and 2D NOESY, are pivotal. For example, vicinal coupling constants ( Hz) in H NMR distinguish axial vs. equatorial substituents in the dioxane ring. Molecular modeling (e.g., density functional theory) validates stereochemical assignments by correlating experimental NOESY cross-peaks with computed spatial proximities .

- Case Study : A 2,3-dihydro-1,4-benzodioxine analog showed distinct NOESY interactions between the carbohydrazide NH and dioxane protons, confirming a cis-configuration .

Q. How is this compound utilized in molecular docking studies for drug discovery?

- Methodology : Docking simulations (e.g., AutoDock Vina) evaluate binding affinities to targets like angiotensin II receptors (PDB: 3R8A) or PD-1/PD-L1 immune checkpoints. The carbohydrazide moiety forms hydrogen bonds with key residues (e.g., Lys199 in 3R8A), while the benzodioxine ring participates in hydrophobic interactions. Scoring functions (e.g., ΔG = −9.2 kcal/mol) prioritize compounds for in vivo testing .

- Contradictions : While some derivatives show nanomolar affinity for angiotensin II receptors, others exhibit stronger activity against PD-1/PD-L1, highlighting scaffold-dependent selectivity .

Q. What contradictions exist in reported biological activities of benzodioxine-carbohydrazide derivatives?

- Analysis : Structural modifications (e.g., substitution at the carbohydrazide nitrogen) drastically alter biological outcomes. For instance:

- Antihypertensive activity : Hydrobromide salts of 4-aryl-dihydrothiazole derivatives show IC values of 0.8–1.2 µM against angiotensin II receptors .

- Immunomodulatory effects : [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives inhibit PD-1/PD-L1 with EC values of 15–30 nM, unrelated to antihypertensive activity .

- Resolution : Comparative structure-activity relationship (SAR) studies and meta-analyses of scoring functions (e.g., RMSD < 2.0 Å in docking poses) clarify target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。